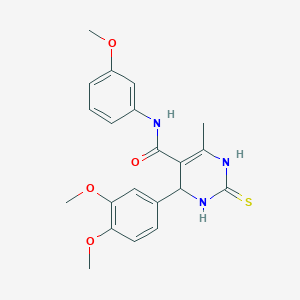
N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is a member of the tetrahydropyrimidine family and has been synthesized using various methods.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial and antifungal properties. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its potential therapeutic properties. The compound has been shown to have a wide range of activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research on N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One area of research is the development of new drugs based on the compound's structure and properties. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the compound's solubility and bioavailability, which could make it easier to work with in lab experiments and increase its potential as a therapeutic agent.
Conclusion:
N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been shown to have antimicrobial, antifungal, anticancer, and anti-inflammatory activities, as well as neuroprotective effects. While the compound has limitations, such as low solubility in water, it has promising potential for the development of new drugs and the treatment of various diseases. Future research could focus on improving the compound's properties and investigating its potential use in the treatment of different diseases.
合成法
The synthesis of N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been reported in various scientific literature. One of the most common methods involves the reaction of 2-ethoxybenzaldehyde, 3-methoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods include the use of different solvents and catalysts.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been the subject of many scientific studies due to its potential therapeutic properties. The compound has been shown to have antimicrobial, antifungal, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C21H23N3O3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-4-27-17-11-6-5-10-16(17)23-20(25)18-13(2)22-21(28)24-19(18)14-8-7-9-15(12-14)26-3/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,28) |
InChIキー |
ULJSTFCFATWTEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B295269.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B295270.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B295271.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295273.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295274.png)
![3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295276.png)
![3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295277.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295278.png)
![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)


